molecular formula C22H21FN2O3S B2818516 (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1111147-08-0

(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No. B2818516
CAS RN: 1111147-08-0
M. Wt: 412.48
InChI Key: TVVNVLHGPKMDNH-UHFFFAOYSA-N
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Description

“(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone” is a complex organic compound. It’s also known as 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, and 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole .


Synthesis Analysis

The synthesis of this compound involves a facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The mass spectrum showed a m/z of 428.11 [M+H]+, calculated for C22H19ClFN3O: M+H 428.10 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . After completion of the reaction, the mixture was quenched with aqueous HCl, and the organic layer was separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .

Scientific Research Applications

Novel Derivatives as 5-HT1A Receptor Agonists

Research by Vacher et al. (1999) focused on the development of novel derivatives of 2-pyridinemethylamine as selective and potent agonists at 5-HT1A receptors. They found that incorporating a fluorine atom, as in the structure of (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone, resulted in enhanced 5-HT1A agonist activity, particularly when the fluorine was located at the C-4 position of the piperidine ring. This research suggests the potential use of these compounds in the treatment of depression (Vacher et al., 1999).

Anti-Tubercular Activities

Mefloquine derivatives, including those with structural similarities to this compound, have been studied for their anti-tubercular activities. Wardell et al. (2011) reported on the crystal structures and anti-tubercular activities of such compounds, indicating their potential as therapeutic agents against tuberculosis (Wardell et al., 2011).

Tubulin Polymerization Inhibitors

Compounds structurally related to this compound have been investigated for their role as tubulin polymerization inhibitors. Srikanth et al. (2016) found that certain quinoline derivatives demonstrated significant antiproliferative activity against various human cancer cell lines. These findings suggest the potential application of such compounds in cancer therapy (Srikanth et al., 2016).

Antibacterial Efficacy

Naeem et al. (2016) highlighted the synthesis and antibacterial activity of novel quinolone analogues, including structures similar to this compound. These compounds have shown enhanced activity against different bacterial diseases, with the variation at the C-6 and C-8 positions, such as the addition of a fluorine atom, being particularly effective (Naeem et al., 2016).

Fluorescence in Aqueous Media

Hirano et al. (2004) explored the novel stable fluorophore 6-methoxy-4-quinolone, demonstrating strong fluorescence in a wide pH range of aqueous media. This suggests potential applications of this compound in fluorescence-based biomedical analysis (Hirano et al., 2004).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is the modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .

properties

IUPAC Name

[6-fluoro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-15-7-3-4-8-20(15)29(27,28)21-17-13-16(23)9-10-19(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVNVLHGPKMDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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